molecular formula C11H22N2O3 B12283890 tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate

tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate

Cat. No.: B12283890
M. Wt: 230.30 g/mol
InChI Key: NHVLLFXVGDDNPB-BDAKNGLRSA-N
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Description

tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate: is a chemical compound with the molecular formula C11H22N2O3C2H2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves several steps. One common method includes the reaction of tert-butyl carbamate with (3R,4S)-4-methoxypiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane. The product is then purified through crystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Biology: This compound is used in the study of enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, it may act by blocking the active site of the enzyme, preventing substrate binding .

Comparison with Similar Compounds

tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate can be compared with other similar compounds such as:

  • tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
  • tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
  • tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

NHVLLFXVGDDNPB-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC

Origin of Product

United States

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